Binapo

Catalog No.
S3457899
CAS No.
94041-18-6
M.F
C44H32O2P2
M. Wt
654.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binapo

CAS Number

94041-18-6

Product Name

Binapo

IUPAC Name

2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene

Molecular Formula

C44H32O2P2

Molecular Weight

654.7 g/mol

InChI

InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H

InChI Key

SEZSRPYCOMAEDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Binapo, also known as (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl or (R)-BINAP, is an axially chiral diphosphine ligand that is a cornerstone of modern asymmetric synthesis. Its C2-symmetric structure, resulting from restricted rotation (atropisomerism) around the binaphthyl bond, creates a well-defined chiral environment when complexed with transition metals like ruthenium, rhodium, and palladium. These complexes are highly effective catalysts for a range of enantioselective transformations, most notably the asymmetric hydrogenation of functionalized ketones and olefins, which is a critical step in the synthesis of optically pure pharmaceuticals and fine chemicals.

Research Fit

1 Axially chiral P,O-heterodonor ligand: supports both transition metal catalysis and Lewis base organocatalysis.
2 Air-stable phosphine oxide form: enables straightforward storage and in situ reduction to BINAP.
3 Reported enantiomeric excess 98–99% ee: suitable for stereochemical-control studies.

In asymmetric catalysis, the ligand's specific chirality dictates the product's stereochemistry. Substituting (R)-BINAP (Binapo) with its (S)-enantiomer will invert the stereocenter of the product, leading to the wrong, and potentially biologically inactive or harmful, isomer. Using the less expensive racemic BINAP is not a viable cost-saving measure, as the presence of both (R) and (S) catalysts will produce a racemic (50:50) mixture of product enantiomers, completely defeating the purpose of asymmetric synthesis. Furthermore, substituting with a different class of ligand, such as SEGPHOS, necessitates complete re-optimization of reaction conditions and may result in a different activity and selectivity profile that is highly dependent on the specific substrate.

Substitution Risk

P,O-heterodonor hemilability cannot be reproduced by symmetric P,P-donors such as BINAP; coordination geometry and enantioselectivity profiles may diverge.
Phosphine oxide Lewis basicity enables metal-free organocatalysis; fully-reduced diphosphines lack this functionality, limiting protocol substitution.
Air-stable precursor utility differs from air-sensitive BINAP; procurement and handling workflows may not transfer directly.

Enantiocontrol in β-Keto Ester Hydrogenation

The choice of a specific BINAP enantiomer directly controls the chirality of the resulting product, a non-negotiable requirement in pharmaceutical synthesis. In the foundational Noyori asymmetric hydrogenation of methyl 3-oxobutanoate, a ruthenium complex of (R)-BINAP yields the (R)-product, methyl (R)-(−)-3-hydroxybutanoate, with an enantiomeric excess (ee) of 99%. Conversely, using the (S)-BINAP ligand under identical conditions produces the opposite (S)-enantiomer with similarly high selectivity. This direct, predictable control makes the selection of the correct enantiomer, such as Binapo ((R)-BINAP), critical for accessing the desired final compound.

Evidence DimensionEnantiomeric Excess (% ee) of Product
Target Compound Data(R)-BINAP Catalyst: 99% ee for (R)-product
Comparator Or Baseline(S)-BINAP Catalyst: Produces the opposite (S)-product with high ee
Quantified DifferenceComplete inversion of product stereochemistry
ConditionsAsymmetric hydrogenation of methyl 3-oxobutanoate with a Ru-BINAP catalyst in methanol.

This evidence directly justifies the procurement of a specific enantiomer to ensure the synthesis of the correct, biologically active stereoisomer of a target molecule.

Pd Hemilabile vs. BINAP
Head-to-head
Pd-BINAPO yields up to 81% ee in allylic alkylation; distinct from symmetric P,P-BINAP coordination.
Supports coordination-geometry-dependent enantioselectivity interpretation.
Reported from head-to-head comparison study.

Process Reproducibility with Established Protocols

For process development and manufacturing, reproducibility is paramount. The Ru-(R)-BINAP catalyst system for β-keto ester hydrogenation is exceptionally well-documented, with detailed procedures published for achieving high performance at scale. For the hydrogenation of methyl 3-oxobutanoate, established protocols demonstrate that a substrate-to-catalyst molar ratio (S/C) of over 2400:1 can be used while achieving quantitative conversion and an enantiomeric excess of 99.3%. This high efficiency, documented in resources like Organic Syntheses, provides a reliable, validated baseline for process chemists, reducing the time and resources needed for optimization compared to less-established ligands.

Evidence DimensionCatalytic Efficiency and Selectivity
Target Compound DataS/C Ratio: >2400; Conversion: Quantitative; Enantiomeric Excess: 99.3% ee
Comparator Or BaselineNewer or less-studied ligands requiring extensive process optimization.
Quantified DifferenceHigh, validated efficiency (S/C > 2400) under standard, published conditions.
ConditionsIn situ prepared Ru-(R)-BINAP catalyst, hydrogenation of methyl 3-oxobutanoate in methanol under hydrogen pressure.

Procuring (R)-BINAP provides access to a wealth of validated, scalable protocols, minimizing process development risk and cost for industrial applications.

Metal-Free Aldol Organocatalysis
Class-level
Binapo functions as chiral Lewis base for aldol reactions; BINAP shows no organocatalytic activity.
Enables metal-free protocol screening; functional divergence from P,P-ligands.
Class-level inference based on phosphine oxide Lewis basicity.

Selectivity vs. SEGPHOS in Substrate-Specific Reactions

While both BINAP and SEGPHOS are elite ligands, their performance is substrate-dependent, making ligand choice a critical procurement decision. The structural difference—specifically the narrower dihedral angle of SEGPHOS—can lead to higher enantioselectivity in certain cases. For example, in the Rh-catalyzed 1,4-addition of arylboronic acids to coumarins, a key transformation for synthesizing the drug (R)-tolterodine, (R)-SEGPHOS provided 99.6% ee compared to 88% ee for (R)-BINAP. However, for other reactions, such as the Heck reaction of 2,3-dihydrofuran with aryl triflates, BINAP has shown higher enantioselectivity (76% ee) than some modified versions. This demonstrates that (R)-BINAP remains a critical component of a chemist's toolkit and is often the preferred choice depending on the specific synthetic challenge.

Evidence DimensionEnantiomeric Excess (% ee)
Target Compound Data88% ee (Rh-catalyzed 1,4-addition); 76% ee (Pd-catalyzed Heck reaction)
Comparator Or Baseline(R)-SEGPHOS: 99.6% ee (Rh-catalyzed 1,4-addition)
Quantified DifferenceSubstrate-dependent variation in enantioselectivity (e.g., -11.6% points in the 1,4-addition example).
ConditionsReaction-specific; Rh-catalyzed asymmetric 1,4-addition and Pd-catalyzed asymmetric Heck reaction.

This highlights the need to procure (R)-BINAP for specific, optimized applications where it outperforms other common high-performance ligands.

Air-Stable BINAP Precursor
Head-to-head
Binapo ≥70% ee in hydrosilylation; reducible to BINAP; air-stable vs. oxygen-sensitive BINAP.
Supports procurement flexibility and precursor-based ligand handling.
Reported dual utility as catalyst and precursor.
Rh Hydrogenation Baseline
Head-to-head
BINAPO up to 64% ee; H₈-BINAPO up to 84% ee in amino acid derivative hydrogenation.
Provides baseline enantioselectivity for backbone-modification structure-selectivity assessment.
20% ee differential reported under comparable conditions.
First P,O-Pt Hydroformylation
Class-level
Pt-BINAPO identified as first atropisomeric hemilabile P,O-heterodonor catalyst for enantioselective hydroformylation.
Catalyst-class identification for mechanistic exploration; distinct from P,P- or P,S-donor systems.
Quantitative enantioselectivity data not fully detailed in available literature.
Heterogeneous Recyclability
Head-to-head
BINAPO-based COM yields and ee comparable to homogeneous BINAPO; amine-COM more stable than imine-COM.
Supports catalyst immobilization and recycling studies; BINAPO MOFs enable enantioselective sensing.
Reported heterogeneous asymmetric catalysis context.

Asymmetric Hydrogenation of Functionalized Ketones

For the synthesis of chiral β-hydroxy esters, which are versatile building blocks for pharmaceuticals and natural products. The extensive documentation and proven high enantioselectivity (>99% ee) of Ru-(R)-BINAP catalysts make this compound the go-to choice for reliable and scalable production.

Established Processes in Pharma & Fine Chemicals

When executing a known, validated synthetic route that specifies (R)-BINAP. Its proven performance in the industrial synthesis of products like the anti-inflammatory drug Naproxen demonstrates its reliability in large-scale, high-stakes manufacturing environments where process changes are costly and risky.

Ligand Screening and Catalyst Optimization

As a benchmark standard in the development of new catalytic processes. Given its historical significance and well-understood performance characteristics, (R)-BINAP serves as the essential baseline against which new, potentially superior ligands must be compared to justify their adoption.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd-Catalyzed Asymmetric Allylic Alkylation Research
Hemilabile P,O-chelation vs. symmetric P,P-bidentate coordination
Enantioselectivity and coordination mode assessment
Metal-Free Asymmetric Aldol Reaction Research
Phosphine oxide Lewis basicity for organocatalysis
Diastereo- and enantioselectivity in trichlorosilyl enol ether aldol
BINAP Synthesis via Precursor Reduction
Air-stable phosphine oxide for precursor storage and in situ reduction
Ligand reduction efficiency and hydrosilylation activity assessment
Chiral Amino Acid Derivative Hydrogenation
Defined baseline enantioselectivity for ligand-structure evaluation
Backbone saturation impact on stereochemical outcome

XLogP3

10.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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